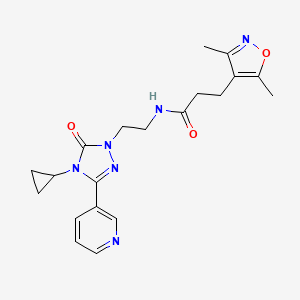

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Beschreibung

This compound is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the 4-position, a pyridin-3-yl moiety at the 3-position, and an ethyl-linked propanamide side chain terminating in a 3,5-dimethylisoxazole group. Crystallographic studies of such compounds often employ SHELXL for refinement and WinGX/ORTEP for visualization, ensuring precise structural determination .

Eigenschaften

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-13-17(14(2)29-24-13)7-8-18(27)22-10-11-25-20(28)26(16-5-6-16)19(23-25)15-4-3-9-21-12-15/h3-4,9,12,16H,5-8,10-11H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSWXXKEAKTZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (referred to as Compound A) . Below is a detailed comparison:

* Molecular weights calculated based on structural formulae.

Structural and Functional Implications

Substituent Effects on 1,2,4-Triazole Core The cyclopropyl group in the target compound introduces steric and electronic effects distinct from Compound A’s methyl group. Cyclopropane’s ring strain and sp³ hybridization may enhance binding pocket interactions in enzyme targets . Pyridin-3-yl vs. Pyridin-3-yl may favor interactions with Asp/Glu residues in kinase active sites, while pyridin-2-yl could engage in π-π stacking with aromatic amino acids .

Terminal Heterocycle Comparison 3,5-Dimethylisoxazole: This group’s electron-rich nature and compact size may improve membrane permeability compared to Compound A’s quinazolinone. Isoxazoles are common in COX-2 inhibitors and kinase modulators, suggesting similar applications for the target compound. 4-Oxoquinazolinone: A planar, conjugated system in Compound A likely enhances DNA intercalation or topoisomerase inhibition, as seen in analogues like doxorubicin .

Synthetic and Analytical Considerations

- Both compounds require advanced crystallographic tools (e.g., SHELXL for refinement ) due to their complexity. The target compound’s cyclopropyl group may complicate crystallization, necessitating high-resolution X-ray diffraction for accurate structural elucidation .

Research Findings and Methodological Context

- Crystallography : SHELX programs are widely used for refining such compounds, with SHELXL enabling precise anisotropic displacement parameter modeling . WinGX/ORTEP aids in visualizing steric clashes or packing interactions, critical for understanding bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize the target compound, and what are the critical intermediates?

- Methodological Answer : The synthesis of this heterocyclic compound typically involves:

- Cyclocondensation reactions to form the 1,2,4-triazole core. For example, cyclopropyl-substituted triazoles can be synthesized via reactions of hydrazine derivatives with carbonyl compounds under acidic conditions .

- Nucleophilic substitution to introduce the pyridin-3-yl group, often using halogenated intermediates and coupling agents like EDCI or DCC .

- Amide coupling (e.g., HATU or EDC/NHS) to link the triazole-ethylamine moiety with the 3-(3,5-dimethylisoxazol-4-yl)propanamide fragment .

Key intermediates : 4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazole and 3-(3,5-dimethylisoxazol-4-yl)propanoic acid.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the triazole and isoxazole rings. Aromatic protons in the pyridinyl group typically show distinct splitting patterns .

- X-ray crystallography : Use SHELXL for refinement of crystal structures. Key parameters include anisotropic displacement parameters and hydrogen-bonding networks . Example refinement statistics from SHELXL:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.045–0.065 |

| wR2 (all data) | 0.120–0.150 |

| CCDC Deposition | Required |

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for improved yield and purity in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent, catalyst loading). For example, Bayesian optimization algorithms have been used to maximize yields in heterocyclic syntheses .

- In-line analytics : Use HPLC or LC-MS to monitor reaction progress and identify side products (e.g., dimerization of triazole intermediates) .

- Case Study : A reaction between pyridin-3-amine and Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) achieved 85% yield after optimizing base (Et3N vs. DBU) and temperature (0°C to 25°C) .

Q. What computational strategies are effective for predicting biological activity and binding modes of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the triazole ring) using MOE or Phase .

Example : Pyrazole-triazole hybrids showed strong binding to the ATP-binding pocket of EGFR kinase (docking score: −9.2 kcal/mol) .

Q. How should researchers address contradictions in crystallographic data during refinement?

- Methodological Answer :

- Multi-solution refinement : Test alternative models (e.g., disorder in the cyclopropyl group) using SHELXL’s PART instruction .

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and WinGX’s ORTEP for visualizing anisotropic displacement ellipsoids .

- Case Study : A disordered isoxazole ring was resolved by applying SHELXL’s SIMU and DELU restraints, reducing R1 from 0.12 to 0.06 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.